molecular formula C11H19NO2 B2696130 Tert-butyl 2-azabicyclo[4.1.0]heptane-1-carboxylate CAS No. 2248318-25-2

Tert-butyl 2-azabicyclo[4.1.0]heptane-1-carboxylate

Cat. No.: B2696130
CAS No.: 2248318-25-2
M. Wt: 197.278
InChI Key: SJLPGFCVAMOHST-UHFFFAOYSA-N
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Description

Tert-butyl 2-azabicyclo[410]heptane-1-carboxylate is a bicyclic compound featuring a tert-butyl ester group

Chemical Reactions Analysis

Tert-butyl 2-azabicyclo[4.1.0]heptane-1-carboxylate undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: Common reagents for substitution reactions include halogens and organometallic compounds. .

Scientific Research Applications

Tert-butyl 2-azabicyclo[4.1.0]heptane-1-carboxylate is utilized in several scientific research areas:

Mechanism of Action

The mechanism of action of tert-butyl 2-azabicyclo[4.1.0]heptane-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s bicyclic structure allows it to fit into active sites of enzymes, thereby modulating their activity. This interaction can lead to changes in biochemical pathways and cellular processes .

Comparison with Similar Compounds

Tert-butyl 2-azabicyclo[4.1.0]heptane-1-carboxylate can be compared with other similar compounds, such as:

Properties

IUPAC Name

tert-butyl 2-azabicyclo[4.1.0]heptane-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO2/c1-10(2,3)14-9(13)11-7-8(11)5-4-6-12-11/h8,12H,4-7H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJLPGFCVAMOHST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C12CC1CCCN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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